![molecular formula C21H14N4O2S B2496384 9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 443349-31-3](/img/structure/B2496384.png)

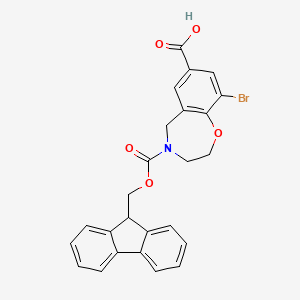

9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

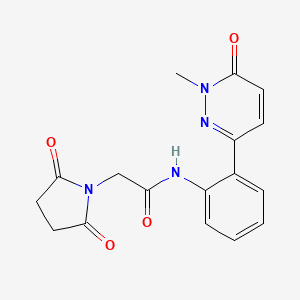

9-{[(3-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a useful research compound. Its molecular formula is C21H14N4O2S and its molecular weight is 386.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

Quinazolines, including derivatives like "6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline," play a crucial role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems enhances the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds are also explored for applications in photo- and electroluminescence, acting as luminescent small molecules and chelate compounds. They are of interest for their potential in fabricating nonlinear optical materials and colorimetric pH sensors, with specific derivatives being investigated for their high-efficiency phosphorescent materials in OLEDs and as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, quinazoline derivatives have been identified for their biological activities. Research emphasizes the synthesis and evaluation of quinazoline and benzimidazole compounds, which exhibit considerable biological activities. These activities include antihypertensive, diuretic, and thermoregulating effects on animals, in addition to demonstrating good herbicidal properties (Hsu et al., 2005). Further exploration of quinazoline derivatives has shown their implication in various specific biological activities, indicating their importance in creating potential medicinal agents. The structural stability of quinazolinone nuclei inspires the introduction of bioactive moieties, contributing to the discovery of new drugs to counter antibiotic resistance (Tiwary et al., 2016).

Synthesis and Structural Activity Relationship

The synthesis and structure-activity relationship (SAR) of benzimidazole-quinoline compounds have been extensively studied for developing novel bioactive compounds. These compounds, investigated in clinical trials for various illnesses including cancer and infections, highlight the potential of nitrogen-containing hybrid heterocyclic compounds in therapeutic applications with lesser adverse effects. The review of quinoline-bearing benzimidazole derivatives establishes both moieties as crucial for synthesizing promising therapeutically active agents (Salahuddin et al., 2023).

Wirkmechanismus

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also vary depending on the specific structure of the compound. Factors such as solubility, stability, and permeability can all influence a compound’s bioavailability .

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound targets a protein essential for cell survival, the result might be cell death .

Finally, various environmental factors can influence a compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other compounds .

Zukünftige Richtungen

The future directions for “6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline” and similar compounds could involve further exploration of their pharmaceutical properties and potential applications. Given their broad spectrum of biological activities, these compounds could be further studied for their potential in drug development .

Eigenschaften

IUPAC Name |

6-[(3-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2S/c26-25(27)15-7-5-6-14(12-15)13-28-21-23-17-9-2-1-8-16(17)20-22-18-10-3-4-11-19(18)24(20)21/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASFFTUIAUEPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![3-(2-methoxyethyl)-6-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2496321.png)

![1-(2-methylallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2496322.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)